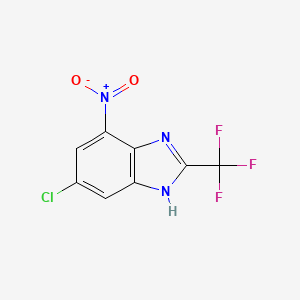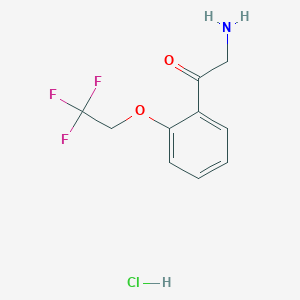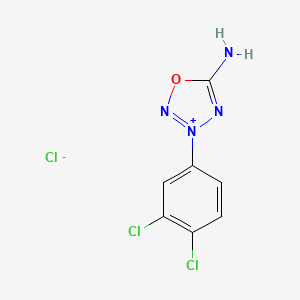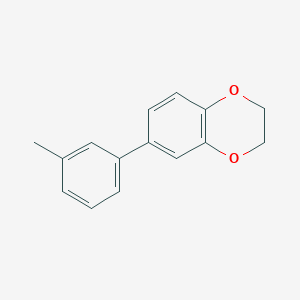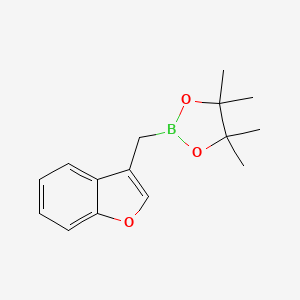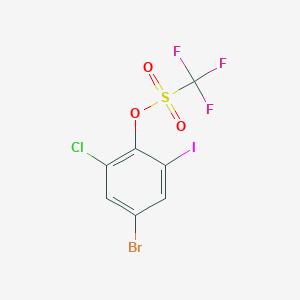
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is a fluorinated organic compound with the molecular formula C7H2BrClF3IO3S and a molecular weight of 465.41 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and trifluoromethanesulphonate groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethanesulphonate group enhances its electrophilic character, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but contains a quinoline ring instead of a phenyl ring.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of trifluoromethanesulphonate.
Uniqueness
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is unique due to the presence of three different halogen atoms and the trifluoromethanesulphonate group, which provides a high degree of reactivity and versatility in various chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C7H2BrClF3IO3S |
|---|---|
Molecular Weight |
465.41 g/mol |
IUPAC Name |
(4-bromo-2-chloro-6-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrClF3IO3S/c8-3-1-4(9)6(5(13)2-3)16-17(14,15)7(10,11)12/h1-2H |
InChI Key |
YIBFBAPQWHDLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)C(F)(F)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
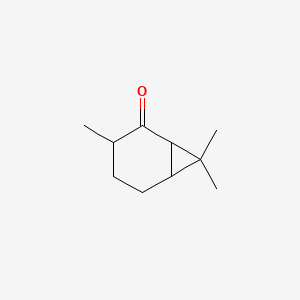
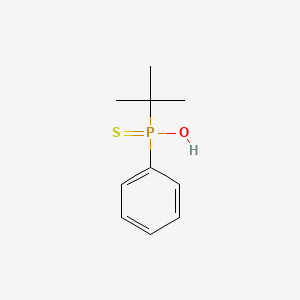
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
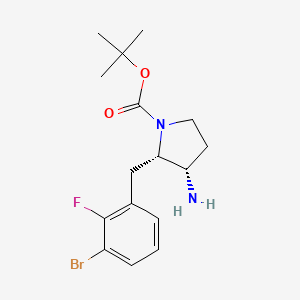
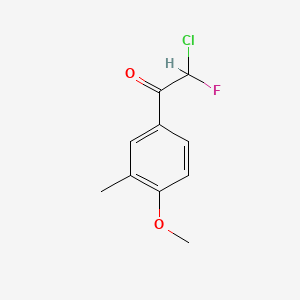

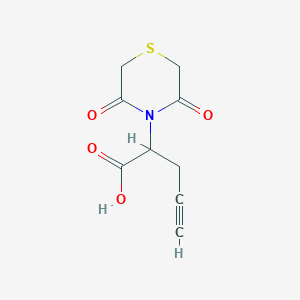
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)
